Cas no 185547-51-7 (Fmoc-l-glu-pna)

Fmoc-l-glu-pna 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-[(4-nitrophenyl)amino]-5-oxo-,(4S)-
- (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid
- Fmoc-L-Glu-pNA
- Pentanoic acid,4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-[(4-nitrophenyl)amino]-5-oxo-,(4S...
- Fmoc-Glu-pNA
- 185547-51-7
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid
- MFCD04112655
- AKOS027250933
- (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-nitrophenyl)carbamoyl]butanoic acid
- AT19202
- DTXSID70373218
- Fmoc-l-glu-pna
-
- MDL: MFCD04112655
- インチ: InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1
- InChIKey: AVFZOZWSEAFFGO-QHCPKHFHSA-N
- SMILES: OC(CC[C@@H](C(NC1C=CC([N+]([O-])=O)=CC=1)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 489.15400
- 同位素质量: 489.15360008g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 36
- 回転可能化学結合数: 9
- 複雑さ: 786
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 151Ų
- XLogP3: 3.7
じっけんとくせい
- PSA: 150.55000
- LogP: 5.29250
Fmoc-l-glu-pna Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313764-5g |
Fmoc-L-Glu-pNA |
185547-51-7 | 95% | 5g |
$*** | 2023-03-30 | |
abcr | AB291505-25 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid; . |
185547-51-7 | 25 g |
€1,800.00 | 2023-07-20 | ||
1PlusChem | 1P007TR5-5g |
Fmoc-L-Glu-pNA |
185547-51-7 | 99% | 5g |
$853.00 | 2025-02-22 | |
abcr | AB291505-5g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid; . |
185547-51-7 | 5g |
€450.00 | 2024-06-09 | ||
A2B Chem LLC | AD64353-1g |
Fmoc-l-glu-pna |
185547-51-7 | ≥ 99% (HPLC) | 1g |
$172.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1252522-250mg |
Fmoc-L-Glu-pNA |
185547-51-7 | 99% (HPLC) | 250mg |
$225 | 2024-06-07 | |
TRC | F860875-250mg |
Fmoc-l-glu-pna |
185547-51-7 | 250mg |
$161.00 | 2023-05-18 | ||
TRC | F860875-50mg |
Fmoc-l-glu-pna |
185547-51-7 | 50mg |
$69.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1252522-1g |
Fmoc-L-Glu-pNA |
185547-51-7 | 99% (HPLC) | 1g |
$345 | 2024-06-07 | |
eNovation Chemicals LLC | Y1252522-5g |
Fmoc-L-Glu-pNA |
185547-51-7 | 99% (HPLC) | 5g |
$880 | 2024-06-07 |
Fmoc-l-glu-pna 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Fmoc-l-glu-pnaに関する追加情報
Professional Introduction to Fmoc-l-glu-pna (CAS No. 185547-51-7)
Fmoc-l-glu-pna (N-(Fmoc)-l-glutamoyl-p-nitroanilide) is a critically important compound in the field of solid-phase peptide synthesis (SPPS), playing a pivotal role in the synthesis of peptides and proteins. This compound, identified by its CAS number CAS No. 185547-51-7, is widely utilized in the pharmaceutical and biotechnology industries due to its unique chemical properties and versatility in peptide coupling reactions.
The structure of Fmoc-l-glu-pna consists of a protected amino acid derivative, where the Fmoc (fluorenylmethyloxycarbonyl) group serves as an amino acid protecting group, and l-glutamic acid is linked to a p-nitroaniline moiety. This configuration makes it an excellent intermediate for constructing complex peptide sequences, particularly in applications requiring high purity and yield.
In recent years, advancements in peptide chemistry have highlighted the significance of Fmoc-l-glu-pna in various research areas. For instance, studies have demonstrated its utility in the development of novel antibody-drug conjugates (ADCs), where precise peptide modifications are essential for targeted drug delivery. The compound's stability under various reaction conditions and its compatibility with multiple coupling reagents make it a preferred choice for researchers aiming to optimize peptide synthesis protocols.
The use of Fmoc-l-glu-pna has also been explored in the creation of peptide-based therapeutics. Recent research has shown that this compound can be employed to synthesize peptides with specific biological activities, such as those targeting cancer cell proliferation or inflammation pathways. The ability to modify peptide sequences using Fmoc-l-glu-pna allows for the fine-tuning of these therapeutic agents, enhancing their efficacy and reducing potential side effects.
The chemical properties of Fmoc-l-glu-pna, particularly its reactivity and stability, have been extensively studied to optimize its use in various synthetic pathways. Researchers have developed innovative methodologies to enhance the coupling efficiency between protected amino acids, leveraging the unique characteristics of this compound. These advancements have not only improved the yield of peptide syntheses but also reduced the occurrence of side reactions, ensuring higher quality outputs.
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